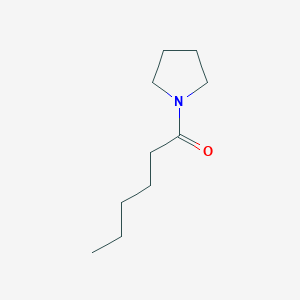
alpha-(1-Aminoethyl)-4-hydroxybenzyl alcohol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(1-Aminoethyl)-4-hydroxybenzyl alcohol hydrochloride is a chemical compound with the molecular formula C9H14ClNO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of benzyl alcohol and contains both amino and hydroxyl functional groups, making it a versatile molecule for different chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(1-Aminoethyl)-4-hydroxybenzyl alcohol hydrochloride typically involves the reaction of benzyl alcohol with an aminoethyl group. One common method is the Mannich reaction, which involves the condensation of benzyl alcohol, formaldehyde, and an amine (such as ethylamine) in the presence of an acid catalyst like hydrochloric acid. The reaction is carried out at room temperature, and the product is isolated by crystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(1-Aminoethyl)-4-hydroxybenzyl alcohol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and bases (NaOH, KOH) are commonly used.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Alpha-(1-Aminoethyl)-4-hydroxybenzyl alcohol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of alpha-(1-Aminoethyl)-4-hydroxybenzyl alcohol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This compound can act as an agonist or antagonist, depending on the specific pathway and target involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylpropanolamine hydrochloride: Similar structure but different functional groups.
Norephedrine hydrochloride: Similar structure with an additional hydroxyl group.
Metaraminol: Similar structure with different pharmacological properties.
Uniqueness
Alpha-(1-Aminoethyl)-4-hydroxybenzyl alcohol hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
35085-65-5 |
|---|---|
Molekularformel |
C9H14ClNO2 |
Molekulargewicht |
203.66 g/mol |
IUPAC-Name |
4-[(1S,2R)-2-amino-1-hydroxypropyl]phenol;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-6(10)9(12)7-2-4-8(11)5-3-7;/h2-6,9,11-12H,10H2,1H3;1H/t6-,9-;/m1./s1 |
InChI-Schlüssel |
AYEOOGDUDIHXQE-SOWVLMPRSA-N |
SMILES |
CC(C(C1=CC=C(C=C1)O)O)N.Cl |
Isomerische SMILES |
C[C@H]([C@H](C1=CC=C(C=C1)O)O)N.Cl |
Kanonische SMILES |
CC(C(C1=CC=C(C=C1)O)O)N.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1E)-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B1655265.png)
![[2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide](/img/structure/B1655266.png)

![4-Methyl-N-[4-[[(E)-N'-nitrocarbamimidoyl]amino]phenyl]benzamide](/img/structure/B1655272.png)
![3-[(4-Methoxycarbonylphenyl)carbamoyl]spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B1655273.png)
![2-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-phenylethan-1-one](/img/structure/B1655275.png)

![2,4-Bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1655279.png)

![n-[2-(4-Methoxyphenyl)ethyl]-6-nitro-1,3-benzodioxole-5-carboxamide](/img/structure/B1655282.png)
![Spiro[4.4]nonan-2-one](/img/structure/B1655285.png)
![1-Ethoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B1655286.png)
